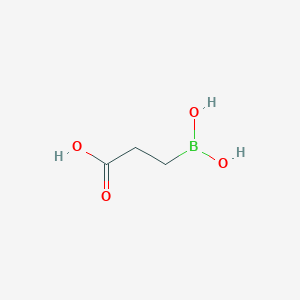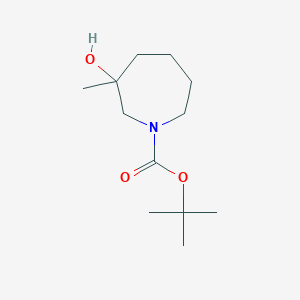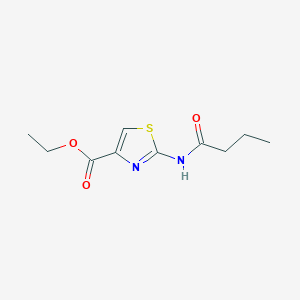
(2R)-2-Amino-N-propylbutanamide;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-Amino-N-propylbutanamide;hydrochloride, also known as APB, is a chemical compound that belongs to the family of amphetamines. It is a psychoactive drug that has been used in scientific research to investigate the mechanisms of action of neurotransmitters in the brain. APB has been found to be a potent agonist of the dopamine receptor, which makes it a valuable tool for studying the role of dopamine in behavioral and physiological processes.
Wirkmechanismus
(2R)-2-Amino-N-propylbutanamide;hydrochloride acts as a potent agonist of the dopamine receptor, which is a G protein-coupled receptor that is involved in the regulation of many physiological processes, including movement, mood, and reward. (2R)-2-Amino-N-propylbutanamide;hydrochloride binds to the dopamine receptor and activates it, leading to an increase in dopamine release in the brain. This increase in dopamine release is associated with feelings of pleasure and reward.
Biochemical and Physiological Effects:
(2R)-2-Amino-N-propylbutanamide;hydrochloride has been found to have a number of biochemical and physiological effects. In addition to increasing dopamine release in the brain, (2R)-2-Amino-N-propylbutanamide;hydrochloride has been found to increase the release of other neurotransmitters, including norepinephrine and serotonin. (2R)-2-Amino-N-propylbutanamide;hydrochloride has also been found to increase heart rate and blood pressure, which is consistent with its stimulant properties.
Vorteile Und Einschränkungen Für Laborexperimente
(2R)-2-Amino-N-propylbutanamide;hydrochloride has a number of advantages for use in scientific research. It is a potent agonist of the dopamine receptor, which makes it a valuable tool for studying the role of dopamine in behavioral and physiological processes. (2R)-2-Amino-N-propylbutanamide;hydrochloride is also relatively easy to synthesize and can be produced in high yields. However, there are also limitations to the use of (2R)-2-Amino-N-propylbutanamide;hydrochloride in scientific research. It is a psychoactive drug that can have effects on behavior and physiology that are not related to dopamine signaling. In addition, (2R)-2-Amino-N-propylbutanamide;hydrochloride has a short half-life, which makes it difficult to study its long-term effects.
Zukünftige Richtungen
There are a number of future directions for research involving (2R)-2-Amino-N-propylbutanamide;hydrochloride. One area of research is the role of dopamine in addiction and other compulsive behaviors. (2R)-2-Amino-N-propylbutanamide;hydrochloride has been found to increase dopamine release in the brain, which is associated with feelings of pleasure and reward. Understanding the neurochemical mechanisms underlying addiction and other compulsive behaviors could lead to new treatments and therapies. Another area of research is the development of new drugs that target the dopamine receptor. (2R)-2-Amino-N-propylbutanamide;hydrochloride has been used as a template for the development of new drugs that are more selective and have fewer side effects. Finally, research is needed to understand the long-term effects of (2R)-2-Amino-N-propylbutanamide;hydrochloride on behavior and physiology. Understanding the long-term effects of (2R)-2-Amino-N-propylbutanamide;hydrochloride could help to develop new treatments and therapies for a variety of neurological and psychiatric disorders.
Synthesemethoden
The synthesis of (2R)-2-Amino-N-propylbutanamide;hydrochloride involves the reaction of 2-bromo-N-propylbutanamide with ammonia in the presence of a palladium catalyst. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of (2R)-2-Amino-N-propylbutanamide;hydrochloride. This synthesis method has been optimized to produce high yields of pure (2R)-2-Amino-N-propylbutanamide;hydrochloride, which is essential for scientific research.
Wissenschaftliche Forschungsanwendungen
(2R)-2-Amino-N-propylbutanamide;hydrochloride has been used in scientific research to investigate the role of dopamine in reward-seeking behavior, addiction, and other behavioral and physiological processes. (2R)-2-Amino-N-propylbutanamide;hydrochloride has been found to increase dopamine release in the brain, which is associated with feelings of pleasure and reward. This makes (2R)-2-Amino-N-propylbutanamide;hydrochloride a valuable tool for studying the neurochemical mechanisms underlying reward-seeking behavior and addiction.
Eigenschaften
IUPAC Name |
(2R)-2-amino-N-propylbutanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O.ClH/c1-3-5-9-7(10)6(8)4-2;/h6H,3-5,8H2,1-2H3,(H,9,10);1H/t6-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYVBGHMMJBKDJ-FYZOBXCZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(CC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCNC(=O)[C@@H](CC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-Amino-N-propylbutanamide;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-[2-[2-(2,5-dimethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2925809.png)

![N-(3-chloro-2-methylphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2925812.png)
![7-(4-methoxyphenyl)-2-methyl-5-(3-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2925814.png)
![6,7-Dimethoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(4-methylbenzoyl)quinoline hydrochloride](/img/structure/B2925815.png)


![2-amino-4-(4-isopropylphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2925821.png)


![N-(4-methoxyphenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2925827.png)
![N-[4-(3-Morpholin-4-ylsulfonylpiperidine-1-carbonyl)phenyl]prop-2-enamide](/img/structure/B2925828.png)
![1-(2-(3-Hydroxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2925831.png)